Cycloheptylmethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptylmethanesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. This compound is particularly interesting due to its potential use in medicinal chemistry and as a chemical probe in biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptylmethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cycloheptylmethanesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired sulfonyl fluoride product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Cycloheptylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: While the sulfonyl fluoride group is generally stable, the cycloheptyl moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the cycloheptyl group .
Scientific Research Applications
Cycloheptylmethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound serves as a chemical probe for studying enzyme activities and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicine: this compound is investigated for its potential as a drug candidate, especially in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of cycloheptylmethanesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfonyl fluoride group reacts with amino acid residues such as serine, threonine, or cysteine, leading to the inhibition of enzyme activity. This covalent modification can be used to study enzyme mechanisms and develop enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl fluoride: A smaller analog with similar reactivity but different steric properties.
Benzenesulfonyl fluoride: An aromatic analog with distinct electronic properties.
Tosyl fluoride: Another sulfonyl fluoride with a toluene moiety, commonly used in organic synthesis.
Uniqueness
Cycloheptylmethanesulfonyl fluoride is unique due to its cycloheptyl group, which provides a different steric environment compared to other sulfonyl fluorides. This can influence its reactivity and selectivity in chemical reactions, making it a valuable tool in both synthetic and biological applications .
Properties
Molecular Formula |
C8H15FO2S |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
cycloheptylmethanesulfonyl fluoride |
InChI |
InChI=1S/C8H15FO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2 |
InChI Key |
NSIYAJKCXSNYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.